N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thiazole ring, a thiophene ring, and a sulfonamide group, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, which involves the reaction of a thiophene boronic acid or stannane with a halogenated precursor.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound is of interest due to its potential antimicrobial activity. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making this compound a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s structure suggests potential applications in the treatment of bacterial infections. Research is ongoing to evaluate its efficacy and safety in clinical settings.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiazole and thiophene rings.
Mechanism of Action
The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
Compared to these similar compounds, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide features a unique combination of thiazole and thiophene rings, which may confer additional biological activities or improved pharmacokinetic properties. Its distinct structure could potentially lead to reduced resistance development in bacteria and broader spectrum activity.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S3/c1-10-13(9-17-23(19,20)14-7-4-8-21-14)22-15(18-10)11-5-2-3-6-12(11)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUTBQSJOYBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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